

A Comparative Spectroscopic Guide to Aniline and its Chlorinated Derivatives

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Compound of Interest

Compound Name: *2,4-Dichloro-5-methoxyaniline*

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Aniline and its chlorinated derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. The position and number of chlorine substituents on the aniline ring profoundly influence the molecule's chemical reactivity, biological activity, and spectroscopic properties. A thorough understanding of these spectroscopic differences is paramount for unambiguous compound identification, purity assessment, and structural elucidation during the research and development process.

This guide provides a comparative analysis of the key spectroscopic features of aniline and its chlorinated derivatives, focusing on Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The information is presented to facilitate easy comparison and is supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize key quantitative data obtained from the spectroscopic analysis of aniline and its representative chlorinated derivatives.

Table 1: UV-Vis Spectroscopy Data

UV-Vis spectroscopy reveals the electronic transitions within the molecules. The position of maximum absorbance (λ_{max}) is influenced by the chlorine substituent, which acts as an

auxochrome, and its position on the aromatic ring, affecting the conjugation of the system.[1] Aniline exhibits two primary absorption bands corresponding to π - π^* transitions.[2]

Compound	Solvent	$\lambda_{\text{max}} 1$ (nm)	$\lambda_{\text{max}} 2$ (nm)	Reference
Aniline	-	230	280	[2]
o-Chloroaniline	-	232	283	[2]
m-Chloroaniline	-	235	285	[2]
p-Chloroaniline	Ethanol	243	298	[1]
2,4-Dichloroaniline	-	240	295	[2]
2,4,6-Trichloroaniline	Isooctane	-	~310	[3]

Table 2: Key FTIR Vibrational Frequencies (cm⁻¹)

FTIR spectroscopy is instrumental in identifying characteristic functional groups. For aniline and its chlorinated derivatives, key vibrational modes include the N-H stretching of the primary amine, C=C stretching of the aromatic ring, C-N stretching, and the C-Cl stretching.[1][4]

Compound	N-H Stretch (asym/sym)	C=C Stretch (aromatic)	C-N Stretch	C-Cl Stretch	Reference
Aniline	~3433 / ~3356	~1620, ~1500	~1278	-	[5]
o-Chloroaniline	~3466 / ~3373	~1610, ~1490	~1280	~740	[5]
m-Chloroaniline	~3455 / ~3368	~1600, ~1480	~1290	~800	[5]
p-Chloroaniline	~3464 / ~3375	~1615, ~1500	~1285	~820	[1]

Table 3: ^1H NMR Chemical Shifts (δ , ppm)

^1H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the amine group significantly influence the chemical shifts of the aromatic protons.

Compound	Solvent	H_2/H_6	H_3/H_5	H_4	NH_2	Reference
Aniline	CDCl_3	~6.78	~7.18	~6.67	~3.6	
o-Chloroaniline	CDCl_3	-	~6.72-7.22	-	~3.92	[6]
m-Chloroaniline	CDCl_3	~6.6-6.8	-	~7.0	~3.7	[7]
p-Chloroaniline	CDCl_3	~6.65	~7.05	-	~3.6	[8][9]

Note: The chemical shifts and splitting patterns for the aromatic protons of chlorinated anilines can be complex due to overlapping signals and coupling.

Table 4: Mass Spectrometry - Molecular Ion and Key Fragments (m/z)

Mass spectrometry determines the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion ($[\text{M}]^+$ and $[\text{M}+2]^+$ in an approximate 3:1 ratio).[10]

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)	Fragmentation Pathway	Reference
Aniline	93	66, 65	Loss of HCN, H	
Chloroanilines (mono)	127/129	92, 65	Loss of Cl, followed by loss of HCN	[11]
Dichloroanilines	161/163/165	126, 91, 64	Loss of Cl, followed by loss of another Cl or HCN	

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Vis Spectroscopy

- Sample Preparation: Accurately weigh approximately 1-5 mg of the aniline sample. Dissolve the sample in a UV-grade solvent (e.g., ethanol, cyclohexane, or isoctane) in a 10 mL volumetric flask to create a stock solution. Perform serial dilutions to obtain a final concentration that yields an absorbance reading between 0.2 and 1.0 AU.[1]
- Instrumentation and Measurement: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a reference (blank). Fill a second matched quartz cuvette with the diluted sample solution.[1]
- Data Acquisition: Record the spectrum over a range of 200-400 nm.[2]
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}).[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For liquid samples like aniline, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples (chlorinated

derivatives), prepare a KBr disk by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[12]

- Instrumentation and Measurement: Place the prepared sample in the FTIR spectrometer.
- Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm^{-1} .[13]
- Data Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretches, C=C aromatic stretches, C-N, and C-Cl vibrations).[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified aniline derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.[14]
- Instrumentation: Use a 300-600 MHz NMR spectrometer.[14]
- ^1H NMR Parameters:
 - Pulse Sequence: Standard single pulse.[14]
 - Number of Scans: 16-64 (dependent on sample concentration).[14]
 - Relaxation Delay: 1-5 s.[14]
 - Spectral Width: -2 to 12 ppm.[14]
- Data Analysis: Process the acquired Free Induction Decay (FID) to obtain the NMR spectrum. Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the structure.

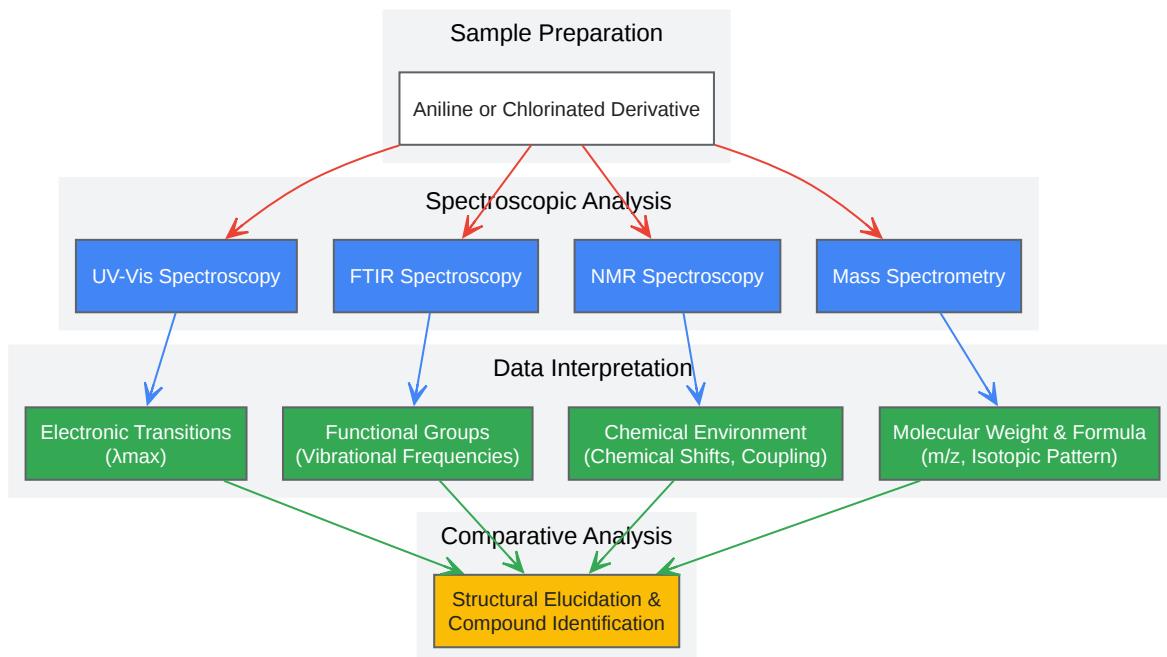
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the aniline derivative (1-10 $\mu\text{g/mL}$) in a suitable volatile solvent such as methanol or acetonitrile. For positive ion mode, a small amount of formic acid (0.1%) can be added to promote protonation ($[\text{M}+\text{H}]^+$).[14]

- Instrumentation: Use a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[15]
- Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For anilines, positive ion mode is common.[13][14]
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[16]
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 40-200).[1]
- Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern and isotopic distribution to confirm the structure.[13]

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis and comparison of aniline and its chlorinated derivatives is outlined in the diagram below.

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Caption: Workflow for Spectroscopic Analysis of Aniline Derivatives.

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